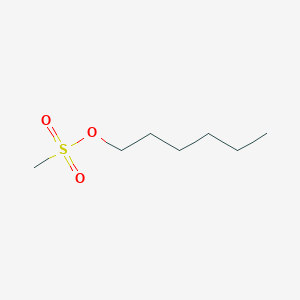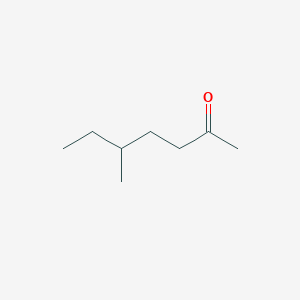
3-Hydroxy-5-methoxybenzoic acid
Vue d'ensemble
Description
3-Hydroxy-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H8O4 . It is a solid substance with a molecular weight of 168.15 . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5-methoxybenzoic acid can be represented by the InChI code: 1S/C8H8O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3,(H,10,11) . This indicates that the molecule consists of a benzene ring with hydroxy (OH) and methoxy (OCH3) functional groups attached to it, along with a carboxylic acid group (COOH).Physical And Chemical Properties Analysis
3-Hydroxy-5-methoxybenzoic acid is a solid substance . It has a molecular weight of 168.15 and is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Polyketide Biosynthesis
3-Hydroxy-5-methoxybenzoic acid plays a role in the biosynthesis of polyketides, a class of secondary metabolites produced by certain living organisms . An O-methyltransferase-like protein, AlpH, is responsible for the hydrazine incorporation in kinamycin biosynthesis . AlpH catalyses a unique SAM-independent coupling of L-glutamylhydrazine and polyketide intermediate via a rare Mannich reaction in polyketide biosynthesis .
Antioxidant Properties
Hydroxybenzoic acids, including 3-Hydroxy-5-methoxybenzoic acid, have been studied for their antioxidant properties . These compounds can help neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases .
Anticancer and Antitumor Activities
Research has shown that hydroxybenzoic acids may have anticancer and antitumor activities . These compounds could potentially be used in the development of new cancer treatments .
Anti-Diabetic Effects
Hydroxybenzoic acids have been studied for their potential anti-diabetic effects . These compounds could potentially help regulate blood sugar levels and improve insulin sensitivity .
Anti-Inflammatory Properties
Research has indicated that hydroxybenzoic acids may have anti-inflammatory properties . These compounds could potentially be used to help reduce inflammation and treat inflammatory diseases .
Antimicrobial Activity
Hydroxybenzoic acids, including 3-Hydroxy-5-methoxybenzoic acid, have been studied for their antimicrobial activity . These compounds could potentially be used in the development of new antimicrobial agents .
Anticholesterolemic Effects
Research has suggested that hydroxybenzoic acids may have anticholesterolemic effects . These compounds could potentially help lower cholesterol levels and reduce the risk of heart disease .
Antihypertensive Properties
Hydroxybenzoic acids have been studied for their potential antihypertensive properties . These compounds could potentially help lower blood pressure and reduce the risk of hypertension .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with enzymes such asGroup IIE secretory phospholipase A2 . These enzymes play a crucial role in the metabolism of phospholipids, which are essential components of cell membranes.
Mode of Action
It’s likely that the compound interacts with its targets through a process ofnucleophilic substitution or free radical bromination . These reactions involve the exchange of atoms or groups of atoms, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
It’s plausible that the compound could influence pathways related tophospholipid metabolism or the phenylpropanoid pathway , given its structural similarity to other compounds known to affect these processes.
Result of Action
Based on its potential targets and mode of action, it’s plausible that the compound could influencecell membrane composition and function , as well as the synthesis of certain secondary metabolites .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Hydroxy-5-methoxybenzoic acid. For instance, the compound’s reactivity and stability could be affected by factors such as pH , temperature , and the presence of other reactive species. Additionally, the compound’s efficacy could be influenced by the physiological environment within the body, including factors such as pH, the presence of transport proteins, and the metabolic state of the cells .
Propriétés
IUPAC Name |
3-hydroxy-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUBOHWZSQXCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428677 | |
| Record name | 3-hydroxy-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19520-75-3 | |
| Record name | 3-hydroxy-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding 3-hydroxy-5-methoxybenzoic acid alongside resveratrol derivatives in Commiphora africana?
A1: While the abstract doesn't delve into the specific significance of 3-hydroxy-5-methoxybenzoic acid (4), its presence alongside the resveratrol derivatives (compounds 1-3) suggests it might be a constituent of the plant's phytochemical profile []. Further research is needed to understand if it possesses any synergistic or antagonistic effects with the resveratrol derivatives or if it contributes independently to the plant's traditional use in cancer treatment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)





